molecular formula C19H11Cl2F3N2O B2633606 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide CAS No. 1092343-54-8

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide

Cat. No.: B2633606
CAS No.: 1092343-54-8
M. Wt: 411.21
InChI Key: KTZYIKDGXMZXCU-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide is a chemical compound that features a complex structure with multiple functional groups

Mechanism of Action

Target of Action

A structurally similar compound, ml267, is reported to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential for bacterial cell viability and virulence .

Mode of Action

The related compound ml267 is known to exhibit submicromolar inhibition of bacterial sfp-pptase . This suggests that 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide may also interact with its targets to inhibit their function.

Biochemical Pathways

The inhibition of pptases by the related compound ml267 is known to attenuate secondary metabolism in bacteria . This suggests that this compound may also affect secondary metabolic pathways in its target organisms.

Pharmacokinetics

The related compound ml267 has been studied for its in vitro absorption, distribution, metabolism, and excretion, as well as its in vivo pharmacokinetic profiles . These studies could provide insights into the potential ADME properties of this compound.

Result of Action

The related compound ml267 is known to thwart bacterial growth and attenuate the production of an sfp-pptase-dependent metabolite . This suggests that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2F3N2O/c20-14-5-7-15(8-6-14)26-18(27)12-3-1-11(2-4-12)17-16(21)9-13(10-25-17)19(22,23)24/h1-10H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZYIKDGXMZXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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